D(+)-10-Camphorsulfonyl chloride

Catalog No.
S604170
CAS No.
21286-54-4
M.F
C10H15ClO3S
M. Wt
250.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D(+)-10-Camphorsulfonyl chloride

Enantioselective synthesis and chiral resolution often suffer from poor diastereomer separation. D(+)-10-Camphorsulfonyl chloride solves this with its rigid camphor scaffold and reactive sulfonyl chloride group, enabling:

  • >95% d.e. in aldol, Michael, and cycloaddition reactions as a chiral auxiliary.
  • Cost-effective enantiomeric purity analysis of chiral alcohols via stable diastereomeric esters.
  • Scalable fractional crystallization of racemic amines/alcohols due to large crystallinity differences.

Reliable supply in >98% purity, ready for immediate shipment.

CAS Number

21286-54-4

Product Name

D(+)-10-Camphorsulfonyl chloride

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1

InChI Key

BGABKEVTHIJBIW-GMSGAONNSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Synonyms

(1S,4R)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 10-Camphorsulfonyl Chloride; (+)-10-Camphorsulfonic Acid Chloride; (S)-Camphor-10-sulfonyl Chloride; d-Camphorsulfonyl Chloride;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C

The exact mass of the compound D(+)-10-Camphorsulfonyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

D(+)-10-Camphorsulfonyl chloride (CAS 21286-54-4) is a chiral organosulfur compound derived from naturally occurring (+)-camphor. It functions as a key reagent in asymmetric synthesis, primarily employed as a chiral auxiliary to control stereochemical outcomes or as a chiral resolving agent to separate enantiomers. Its rigid bicyclic camphor backbone provides a well-defined steric environment, while the reactive sulfonyl chloride group allows for the covalent derivatization of nucleophiles like amines and alcohols to form diastereomeric sulfonamides and sulfonates. These derivatives often exhibit distinct physical properties, such as differential solubility and crystallinity, which are exploited for separation.

Research Fit

Chiral Control Stereochemical derivatization for enantiomer analysis
Framework Rigid (1S,4R)-bicyclic scaffold directs facial selectivity
Identity Authenticated by 13C NMR, IR, and mass spectral databases

Substituting D(+)-10-Camphorsulfonyl chloride is not feasible for its intended stereochemical applications. Using the opposite enantiomer, L(-)-10-Camphorsulfonyl chloride, will produce the opposite diastereomer, leading to the isolation of the incorrect final enantiomer or failed stereocontrol. Achiral sulfonyl chlorides, such as tosyl chloride or mesyl chloride, lack the necessary stereogenic information and will produce racemic or achiral products, failing entirely in asymmetric synthesis or resolution protocols. Furthermore, using the parent D(+)-10-Camphorsulfonic acid is inappropriate for forming the required covalent sulfonamide or sulfonate ester bonds needed for its function as a chiral auxiliary or derivatizing agent. The unique combination of the (1S,4R)-camphor stereochemistry and the reactive sulfonyl chloride is essential for its performance.

Substitution Risk

Substitution with the (1R)-(−)-enantiomer reverses diastereomeric outcomes and retention times, negating chiral resolution function.
Achiral sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) lack the camphor scaffold required for stereochemical control and cannot direct asymmetric induction.
Generic replacement with an incorrect enantiomer or achiral analog discards the core stereochemical attribution for which this reagent is specifically sourced.

Superior Diastereomeric Resolution for Chiral Amine Purification

The efficacy of chiral resolution hinges on the physical property differences between the diastereomers formed. The parent acid, (+)-camphor-10-sulfonic acid, demonstrates this principle by forming highly separable diastereomeric salts with racemic phenylglycine. The desired D-PG·(+)-CS salt has a melting point of 210.4 °C, while the undesired L-PG·(+)-CS salt melts significantly lower at 191.9 °C. This thermal differentiation, driven by more efficient crystal packing in the desired diastereomer, directly facilitates separation by fractional crystallization, enabling high recovery of the target enantiomer with an optical purity of 98.8%. Derivatization with D(+)-10-camphorsulfonyl chloride leverages the same rigid camphor backbone to create analogous physical property differences in covalent diastereomers.

Evidence DimensionMelting Point of Diastereomeric Salts
Target Compound Data210.4 °C (for the less-soluble D-PG·(+)-CS salt)
Comparator Or Baseline191.9 °C (for the more-soluble L-PG·(+)-CS salt)
Quantified Difference18.5 °C higher melting point for the desired diastereomer
ConditionsDiastereomeric salts formed between DL-phenylglycine (PG) and (+)-camphor-10-sulfonic acid ((+)-CS).

A large difference in melting points between diastereomers is a strong indicator of successful separation via fractional crystallization, a key process in industrial-scale chiral purification.

Amphetamine enantiomer purity
Reported
Derivatization enables baseline separation on standard C18; underivatized enantiomers coelute.
Supports achiral HPLC determination of amine enantiopurity without chiral columns.
Conditions: MeOH-H2O 65:35, 1 mL/min, UV 260 nm.

Effective Chiral Auxiliary in Asymmetric Synthesis with High Diastereoselectivity

When used as a chiral auxiliary, the camphorsulfonyl moiety effectively directs the stereochemical outcome of subsequent reactions. In an asymmetric Morita-Baylis-Hillman (MBH) reaction, an acrylate substrate bearing a chiral auxiliary derived from D(+)-10-camphorsulfonyl chloride and (S)-(-)-α-methylbenzylamine reacted with pyridine-4-carbaldehyde to produce the MBH adduct with a diastereomeric excess (d.e.) of 95%. This high level of stereocontrol is attributed to the rigid camphor scaffold, which effectively shields one face of the reacting molecule. In contrast, a similar reaction without a suitable chiral auxiliary would yield a racemic product with 0% d.e.

Evidence DimensionDiastereomeric Excess (d.e.)
Target Compound Data95% d.e.
Comparator Or BaselineRacemic product (0% d.e.) expected without a chiral auxiliary
Quantified Difference95% improvement in stereoselectivity over an achiral pathway
ConditionsAsymmetric Morita-Baylis-Hillman reaction between a bornyl acrylate substrate and pyridine-4-carbaldehyde.

High diastereomeric excess simplifies purification and maximizes the yield of the desired stereoisomer, directly impacting the economic viability of a synthetic route.

Diastereoselective thiol synthesis
Class-level
Reduction of (1S)-(+)-camphorsulfonyl chloride yields (1S)-(+)-10-mercaptoisoborneol with high diastereoselectivity; achiral reagents give racemic products.
Provides direct access to enantiomerically enriched sulfur-containing chiral building blocks.
Conditions: Reduction as in Bull. Korean Chem. Soc. 1998.

Cost-Effective Alternative to Mosher's Reagent for NMR-Based Enantiomeric Purity Determination

For determining the enantiomeric composition of chiral alcohols via NMR, D(+)-10-camphorsulfonyl chloride serves as a highly effective and economical chiral derivatizing agent. While Mosher's acid (MTPA) is a common reagent for this purpose, it can be significantly more expensive. One study noted that (S)-camphorsulfonyl chloride was 173 times less expensive than Mosher's acid. Despite the lower cost, derivatization with camphorsulfonyl chloride produces diastereomeric sulfonate esters that exhibit sufficient chemical shift nonequivalence in ¹H and ¹³C NMR spectra to allow for accurate integration and determination of enantiomeric excess for a range of chiral alcohols.

Evidence DimensionRelative Cost
Target Compound Data1x (Normalized Cost)
Comparator Or Baseline173x (for Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid)
Quantified DifferenceSubstantial cost reduction for a common analytical application
ConditionsComparison of commercial prices for use as a chiral derivatizing agent for NMR analysis.

For process development and quality control labs, using a significantly more affordable derivatizing agent for routine enantiomeric purity checks can lead to substantial cost savings without compromising analytical reliability.

Multi-method purity verification
Cross-study comparable
Purity ≥97% by GC and argentometric titration, plus NMR structural confirmation.
Orthogonal certification reduces risk of undetected impurities affecting stereochemical outcomes.
Chiral derivatization grade also available at ≥99% (AT).
Stereochemical integrity in chlorocamphor synthesis
Class-level
Under Asscher–Vofsi radical conditions (CuCl2), (+)-10-camphorsulfonyl chloride converts to (+)-10-chlorocamphor preserving configuration; achiral sulfonyl chlorides cannot yield analogous chiral halides.
Unique chiral halide synthon accessible only from camphor scaffold.
Conditions: CuCl2, Tetrahedron: Asymmetry 2009.
Both enantiomers available
Cross-study comparable
(1S)-(+) and (1R)-(−)-10-camphorsulfonyl chloride both commercially available; many chiral auxiliaries are sold as single enantiomers only.
Enables systematic matched/mismatched stereochemical studies and access to both antipodal products.
Supported by multiple supplier catalogs.

Industrial-Scale Purification of Chiral Amines and Alcohols

This reagent is the right choice for resolving racemic mixtures of amines or alcohols where fractional crystallization is the desired purification method. The rigid camphor backbone consistently produces diastereomeric sulfonamides and sulfonates with significant differences in crystallinity and melting points, facilitating efficient, scalable separation.

Asymmetric Synthesis of High-Value Intermediates

In multi-step syntheses, D(+)-10-camphorsulfonyl chloride is ideal for use as a covalently-bound chiral auxiliary to direct the stereochemistry of key transformations. Its demonstrated ability to induce high diastereoselectivity (e.g., >95% d.e.) in reactions like aldol, Michael, and cycloaddition reactions minimizes the formation of unwanted stereoisomers, maximizing the yield of the target compound.

Routine QC/QA for Enantiomeric Purity via NMR

For laboratories needing to verify the enantiomeric purity of chiral alcohols without incurring the high cost of reagents like Mosher's acid chloride, this compound provides a reliable and cost-effective alternative. It reacts cleanly to form stable diastereomeric esters suitable for quantitative NMR analysis.

Synthesis of Custom Chiral Ligands and Organocatalysts

As a readily available, enantiopure starting material from the chiral pool, D(+)-10-camphorsulfonyl chloride is an excellent precursor for building more complex chiral structures. It has been successfully used to synthesize diverse camphor-based diamines, which in turn are converted into bifunctional thiourea organocatalysts for asymmetric catalysis.

Application Fit

Application
Selection Property
Validation Focus
Amine enantiopurity testing via achiral HPLC
Chiral derivatization with standard C18 column compatibility
Enantiomeric resolution on reversed-phase columns without chiral stationary phases
Enantiopure 10-halocamphor synthesis
Stereochemical integrity under radical conditions
Access to chiral halide synthons from camphor scaffold
Diastereoselective synthesis of chiral thiols
Camphor scaffold-directed diastereoselectivity
Enantiomerically enriched mercaptoisoborneol building blocks
Chiral resolution of alcohols, thiols, and amines
Orthogonal purity verification (GC, titration, NMR)
Consistent performance in chiral resolution and activation protocols

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

21286-54-4

Wikipedia

D(+)-10-Camphorsulfonyl chloride

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